molecular formula C11H16BBrO3 B1275836 3-Bromo-2-butoxy-5-methylphenylboronic acid CAS No. 870718-03-9

3-Bromo-2-butoxy-5-methylphenylboronic acid

Cat. No.: B1275836
CAS No.: 870718-03-9
M. Wt: 286.96 g/mol
InChI Key: AQZXOJQXDSSZCI-UHFFFAOYSA-N
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Description

3-Bromo-2-butoxy-5-methylphenylboronic acid is an organic compound with the molecular formula C11H16BBrO3 and a molecular weight of 286.96 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with bromine, butoxy, and methyl groups. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-butoxy-5-methylphenylboronic acid typically involves the bromination of 2-butoxy-5-methylphenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-butoxy-5-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2-butoxy-5-methylphenylboronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

3-Bromo-2-butoxy-5-methylphenylboronic acid can be compared with other boronic acid derivatives such as:

These compounds share similar reactivity and applications but differ in their specific substituents, which can influence their chemical properties and suitability for certain reactions.

Properties

IUPAC Name

(3-bromo-2-butoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BBrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7,14-15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZXOJQXDSSZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCCCC)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402095
Record name 3-Bromo-2-butoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870718-03-9
Record name 3-Bromo-2-butoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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